molecular formula C8H10N2S B1266157 4-(1,3-Thiazolan-2-yl)pyridine CAS No. 700-92-5

4-(1,3-Thiazolan-2-yl)pyridine

Cat. No. B1266157
CAS RN: 700-92-5
M. Wt: 166.25 g/mol
InChI Key: BLOGGAJNIGIFFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1,3-Thiazolan-2-yl)pyridine and related compounds often involves complex reactions that yield heterocyclic compounds with significant biological activities. For instance, methods of synthesis and properties of thiazolopyridines and related heterocyclic compounds highlight the diverse synthetic approaches and the biological relevance of these structures (Chaban, 2015).

Molecular Structure Analysis

The molecular structure of 4-(1,3-Thiazolan-2-yl)pyridine and its derivatives plays a crucial role in determining their chemical reactivity and interactions. The coordination chemistry and supramolecular interactions of related compounds, such as 2-(2′-Pyridyl)imidazole, provide insights into how these structures engage in hydrogen bonding and π-π interactions, influencing their chemical behavior and applications (Singha et al., 2023).

Chemical Reactions and Properties

4-(1,3-Thiazolan-2-yl)pyridine undergoes various chemical reactions, contributing to its diverse chemical properties. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the reactivity of related compounds and their potential as building blocks for synthesizing heterocycles, showcasing the versatile chemical properties these structures possess (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of 4-(1,3-Thiazolan-2-yl)pyridine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications, including medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties of 4-(1,3-Thiazolan-2-yl)pyridine, including its reactivity with other compounds, acidity or basicity, and its behavior under different chemical conditions, are essential for exploring its applications in chemical synthesis and drug design. For instance, the review on the synthesis and properties of thiazolopyridines discusses the chemical behavior and potential applications of these compounds in creating physiologically active substances (Chaban, 2015).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyridine is a nitrogen-bearing heterocycle that occupies an important position as a source of clinically useful agents in medicinal chemistry research . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
    • Method of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
    • Results : This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
  • Scientific Field: Cancer Research

    • Application : A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives was evaluated for anticancer properties .
    • Method of Application : These compounds were synthesized and tested against several cancer cell lines .
    • Results : These substituted compounds exhibited promising anti-proliferative activity .
  • Scientific Field: Breast Cancer Research

    • Application : Hybrids of 2,4-diaminopyrimidine and thiazole derivatives have been synthesized and optimized for application towards triple-negative breast cancer .
    • Method of Application : These compounds were synthesized and tested against two breast cancer cell lines, MCF-7 and MDA-MB-231 .
    • Results : These compounds showed anti-proliferative properties against the tested cell lines .
  • Scientific Field: Biomedical Applications

    • Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Method of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the biomedical applications of such compounds have been covered in a review .
  • Scientific Field: Cancer Research

    • Application : Novel pyridine-thiazole hybrid molecules were synthesized and subjected to physico-chemical characterization and screening of their cytotoxic action towards a panel of cell lines derived from different types of tumors .
    • Method of Application : These compounds were synthesized and tested against cell lines derived from carcinomas of colon, breast, and lung, glioblastoma and leukemia, and normal human keratinocytes, for comparison .
    • Results : High antiproliferative activity of the 3-(2-fluorophenyl)-1-[4 …] was observed .
  • Scientific Field: Synthesis of Heterocyclic Compounds
    • Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Method of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the biomedical applications of such compounds have been covered in a review .

Future Directions

Thiazoles, which are organic five-aromatic ring compounds, have been found to have almost all types of biological activities . This suggests that “4-(1,3-Thiazolan-2-yl)pyridine”, which contains a thiazole ring, may also have potential biological activities worth exploring in future research.

properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOGGAJNIGIFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990243
Record name 4-(1,3-Thiazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazolan-2-yl)pyridine

CAS RN

700-92-5
Record name 4-(2-Thiazolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidine, 2-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,3-Thiazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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